Cas no 1272649-73-6 (N-(-)-Jasmonoyl-(L)-leucine)

N-(-)-ジャスモノイル-(L)-ロイシンは、植物ホルモンであるジャスモン酸とアミノ酸のロイシンが結合した天然由来の化合物です。この化合物は、植物の防御応答や成長調節において重要な役割を果たし、特に病害抵抗性やストレス耐性の誘導に効果的です。高い生体適合性と特異的な生理活性を持ち、農業分野や植物生理学研究において有用です。その立体特異性と安定性から、精密な生化学的実験や応用研究に適しています。

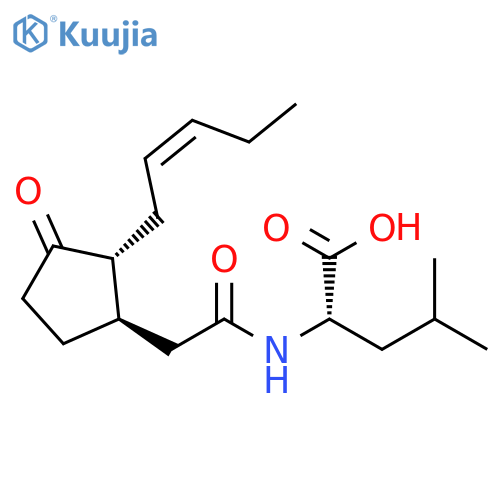

N-(-)-Jasmonoyl-(L)-leucine structure

商品名:N-(-)-Jasmonoyl-(L)-leucine

CAS番号:1272649-73-6

MF:C18H29NO4

メガワット:323.427165746689

CID:5558849

N-(-)-Jasmonoyl-(L)-leucine 化学的及び物理的性質

名前と識別子

-

- L-Leucine, N-[2-[(1R,2R)-3-oxo-2-(2Z)-2-penten-1-ylcyclopentyl]acetyl]-, rel-

- N-[(-)-Jasmonoyl]-(L)-leucine

- N-(-)-Jasmonoyl-(L)-leucine

-

- インチ: 1S/C18H29NO4/c1-4-5-6-7-14-13(8-9-16(14)20)11-17(21)19-15(18(22)23)10-12(2)3/h5-6,12-15H,4,7-11H2,1-3H3,(H,19,21)(H,22,23)/b6-5-/t13-,14-,15+/m1/s1

- InChIKey: BDUIIOHQSYPXRT-CLDKDVBBSA-N

- ほほえんだ: C(O)(=O)[C@H](CC(C)C)NC(C[C@H]1CCC(=O)[C@@H]1C/C=C\CC)=O

N-(-)-Jasmonoyl-(L)-leucine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | J210565-100mg |

N-[(-)-Jasmonoyl]-(L)-leucine |

1272649-73-6 | 100mg |

$ 500.00 | 2023-09-07 |

N-(-)-Jasmonoyl-(L)-leucine 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1272649-73-6 (N-(-)-Jasmonoyl-(L)-leucine) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量